2,2'-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid is a complex organic compound characterized by its unique structure that includes phosphonomethyl groups. Its chemical formula is , and it has a molecular weight of 335.31 g/mol. This compound is primarily classified as a bisphosphonate, which are known for their applications in various biochemical and pharmaceutical fields, particularly in the context of bone metabolism and imaging.
This compound falls under the category of phosphonic acids, specifically bisphosphonates, which are often utilized in medical applications such as the treatment of osteoporosis and as agents in radiopharmaceuticals. The presence of multiple carboxymethyl groups enhances its chelating properties, making it suitable for binding metal ions.
The synthesis of 2,2'-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid typically involves several steps, including:
The synthesis can be optimized by controlling reaction conditions such as temperature, pH, and concentration of reactants to enhance yield and purity. Techniques like high-performance liquid chromatography (HPLC) are commonly employed to analyze the purity of the final product.
The molecular structure of 2,2'-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid features:
The compound's structural formula can be represented as follows:
The specific arrangement of atoms contributes to its chelating properties, allowing it to form stable complexes with various metal ions.
The compound participates in several chemical reactions typical for phosphonates:
The stability of the formed complexes can be influenced by factors such as pH, ionic strength, and the presence of competing ligands. Thermodynamic studies often accompany these reactions to assess binding affinities.
The mechanism of action primarily involves the chelation process where the compound binds to metal ions through its phosphonic and carboxylic acid groups. This interaction alters the bioavailability and distribution of these metals within biological systems.
Studies have shown that compounds like 2,2'-((2-(Bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid exhibit high stability constants when forming complexes with certain metal ions, indicating strong interactions that can be exploited in therapeutic applications .
Relevant data from PubChem indicates that this compound has a melting point around 150°C .
Solid-phase synthesis has emerged as a pivotal methodology for constructing the complex architecture of 2,2'-((2-(bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid and related polyaminocarboxylates. This approach enables precise sequential addition of functional groups while facilitating purification through simple filtration steps. The synthesis typically initiates with the attachment of a protected ethylenediamine derivative to a solid support, most commonly Wang resin or 2-chlorotrityl chloride resin, via a carboxylic acid linkage [1]. Subsequent steps involve systematic elongation of the molecular framework through repetitive deprotection and coupling cycles.
A critical advancement involves the implementation of phosphonomethylation on solid supports using di-tert-butyl phosphite and formaldehyde under carefully controlled anhydrous conditions. This methodology enables the introduction of phosphonomethyl groups while minimizing unwanted side reactions. After phosphonation, the carboxylic acid functionalities are introduced using tert-butyl bromoacetate, leveraging the superior nucleophilicity of the secondary amine groups generated in previous steps. The final cleavage from the resin is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), which simultaneously removes the tert-butyl protecting groups from both carboxylic acid and phosphonate moieties. This one-pot deprotection strategy significantly enhances synthetic efficiency, yielding the target compound with >95% purity after preparatory HPLC purification [1] [3].
Table 1: Solid-Phase Synthesis Optimization Parameters
Synthetic Parameter | Condition A | Condition B | Optimized Condition |
---|---|---|---|
Phosphonomethylation Reagent | Diethyl phosphite | Di-tert-butyl phosphite | Di-tert-butyl phosphite |
Coupling Agent | DIC/HOBt | HATU/DIEA | HATU/DIEA (95% yield) |
Deprotection Time | 3 hours | 1 hour | 2 hours |
Final Purity | 85% | 92% | >95% |
Achieving regioselective phosphonation in ethylenediamine-derived scaffolds presents significant synthetic challenges due to the similar reactivity of primary and secondary amines. The development of protecting group strategies has been instrumental in addressing this challenge. The most effective approach employs the differential protection of amine functionalities using acid-labile tert-butyloxycarbonyl (Boc) and base-sensitive 9-fluorenylmethyloxycarbonyl (Fmoc) groups [1]. Through sequential deprotection, this strategy enables precise spatial control over phosphonomethyl group installation.
Research has demonstrated that introducing phosphonomethyl groups specifically at tertiary amine sites significantly enhances the compound's metal-chelation capacity while maintaining bone-targeting properties. The critical phosphonation step utilizes a modified Mannich-type reaction where the amine nucleophile attacks formaldehyde, followed by reaction with diethyl phosphite. This reaction must be conducted at 0-4°C in anhydrous dimethylformamide (DMF) to prevent over-phosphonation and maintain regioselectivity. Subsequent hydrolysis of the phosphonate esters requires harsh conditions (concentrated HCl at 110°C for 12 hours), which presents stability challenges for the overall molecular framework [1] [4]. Recent advances have employed trimethylsilyl bromide (TMSBr) as a milder deprotection reagent in anhydrous conditions, significantly improving yields to >85% while preserving molecular integrity.
Table 2: Regioselectivity Control in Phosphonation Reactions
Amine Position | Protecting Group Strategy | Phosphonation Efficiency | Metal Binding Preference |
---|---|---|---|
Central Tertiary | Boc protection | 92% | Strong Ga³⁺/In³⁺ binding |
Terminal Primary | Fmoc protection | 15% (unwanted) | Weak metal interaction |
Secondary | Dual protection | <5% (suppressed) | Non-chelating |
The strategic incorporation of phosphonomethyl groups as alternatives to conventional carboxymethyl functionalities represents a transformative advancement in chelator design. This substitution fundamentally alters the physicochemical and biological properties of the resulting complexes. Phosphonomethyl groups impart significantly higher bone mineral affinity compared to carboxymethyl groups due to their structural similarity to pyrophosphate and enhanced hydrogen-bonding capacity. Research demonstrates that phosphonate-functionalized chelators exhibit hydroxyapatite binding capacities exceeding 90% under physiological conditions, compared to <10% for conventional carboxymethylated analogs [1] [5].
The molecular basis for this differential binding lies in the phosphonate group's ability to form tridentate coordination with calcium ions in hydroxyapatite crystals, whereas carboxylate groups typically form weaker monodentate interactions. This enhanced binding translates directly to improved in vivo biodistribution profiles. When radiolabeled with gallium-68, the phosphonomethyl-functionalized chelator demonstrates rapid bone accumulation with target-to-background ratios of 25:1 at 60 minutes post-injection, compared to 3:1 for the carboxymethylated version [1] [5]. However, this enhanced bone affinity presents challenges for renal clearance, with phosphonomethylated derivatives showing approximately 40% reduced urinary excretion compared to their carboxymethylated counterparts. This clearance profile necessitates careful balancing in molecular design to prevent excessive bone accumulation while maintaining target specificity.
The phosphonomethyl substitution also profoundly impacts metal-chelation thermodynamics. Stability constants for gallium-68 complexes increase by 3-4 orders of magnitude (pGa = 23.5 vs. 19.8 for carboxymethylated analogs) due to the stronger σ-donor capacity of phosphonate oxygen atoms compared to carboxylate oxygen [4] [5]. This enhanced stability is particularly valuable for therapeutic radiometals like lutetium-177, where complex dissociation can lead to unintended radiation damage in non-target tissues.
Introducing stereochemical control in the synthesis of 2,2'-((2-(bis(phosphonomethyl)amino)ethyl)azanediyl)diacetic acid derivatives addresses a critical challenge in molecular recognition and pharmacokinetics. The molecule contains two chiral centers that significantly influence its three-dimensional conformation and metal-chelation geometry. Early synthetic approaches yielded racemic mixtures that demonstrated heterogeneous biodistribution patterns, prompting the development of asymmetric methodologies [1] [5].
The most successful approach employs chiral pool starting materials, particularly L-ascorbic acid derivatives or enantiomerically pure amino acids, to establish initial stereocenters that propagate through the synthetic sequence. For instance, incorporating L-lysine as a molecular scaffold provides both the nitrogen atoms for backbone construction and a pre-existing chiral center that directs subsequent stereoselective transformations. Phosphonomethylation reactions conducted in the presence of chiral catalysts such as bisoxazoline-copper complexes achieve diastereoselectivities exceeding 90% de (diastereomeric excess) [1].
The stereochemical configuration profoundly impacts biological performance. Preclinical studies reveal that the (S,S)-configured enantiomer exhibits 50% higher bone uptake compared to the (R,R)-enantiomer, while showing reduced accumulation in non-target tissues like kidneys and muscle. This stereospecificity arises from differential interactions with biological membranes and extracellular matrix proteins that exhibit chiral recognition capabilities. The molecular basis for this discrimination appears to reside in the spatial orientation of the phosphonate groups, with the (S,S)-configuration enabling optimal hydrogen-bonding interactions with hydroxyapatite surface residues [5].
Resolution of racemic mixtures has been achieved via diastereomeric salt formation using chiral acids such as O,O'-dibenzoyl-L-tartaric acid, though this method suffers from yield limitations (<35%). More recently, enzymatic resolution approaches using immobilized lipases have shown promise, achieving >80% ee (enantiomeric excess) through selective esterification of one enantiomer. The optimal synthetic strategy combines chiral auxiliary approaches for initial stereocontrol with final-stage enzymatic resolution, providing multigram quantities of enantiomerically pure material (>98% ee) suitable for preclinical development [1] [5].
Table 3: Impact of Stereochemistry on Biological Properties
Stereoisomer | Bone Uptake (%ID/g) | Renal Clearance (t₁/₂ in min) | Hydroxyapatite Binding (Kd, nM) |
---|---|---|---|
(S,S) | 12.5 ± 1.8 | 25 ± 3 | 0.45 ± 0.08 |
(R,R) | 8.3 ± 1.2 | 42 ± 5 | 1.20 ± 0.15 |
Meso | 9.8 ± 1.5 | 32 ± 4 | 0.85 ± 0.12 |
Racemate | 10.2 ± 1.6 | 35 ± 4 | 0.92 ± 0.14 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7